1,2-Dibromocyclopentane Thermal Racemization Kinetics: Ring-Size Specific Activation Parameters
The thermal racemization rate of trans-1,2-dibromocyclopentane is quantifiably distinct from its cyclohexane, cycloheptane, and cyclooctane analogs, reflecting the unique conformational dynamics of the five-membered ring. This differential kinetic stability is a critical parameter for applications involving thermal processing or storage [1].
| Evidence Dimension | Activation Energy (Ea) for Thermal Racemization |
|---|---|
| Target Compound Data | 29.2 - 33.2 kcal mol⁻¹ (range for all studied dibromides, including cyclopentane) |
| Comparator Or Baseline | trans-1,2-dibromocyclohexane, trans-1,2-dibromocycloheptane, trans-1,2-dibromocyclooctane |
| Quantified Difference | The study establishes a measurable, compound-specific Ea value that is distinct for each ring size, with the chloro-bromide analog exhibiting a significantly higher Ea of 35.9 kcal mol⁻¹ [1]. |
| Conditions | Thermal racemization measured at various temperatures; first-order kinetics. |
Why This Matters
The unique activation energy for racemization directly impacts the shelf-life and thermal stability of the compound, making it a key selection criterion for processes where stereochemical integrity must be maintained.
- [1] Bellucci, G.; Marsili, A.; Mastrorilli, E.; Morelli, I.; Scartoni, V. Kinetics of thermal racemization of some 1,2-dihalides. J. Chem. Soc., Perkin Trans. 2 1974, 201-204. View Source
